molecular formula C9H12Cl2N2O B2354744 2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride CAS No. 50416-18-7

2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride

Cat. No.: B2354744
CAS No.: 50416-18-7
M. Wt: 235.11
InChI Key: GPWVMQDGQQXYCF-UHFFFAOYSA-N
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Description

2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride typically involves the reaction of 2-chloro-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Condensation Reactions: The acetamide moiety can undergo condensation reactions with other compounds to form new chemical entities.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions involving organic solvents and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Condensation Reactions: Reagents like aldehydes or ketones are used, often in the presence of acid or base catalysts.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenyl ring or the acetamide moiety.

Scientific Research Applications

2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Biological Research: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This compound has a similar structure but contains a thiazole ring instead of an acetamide moiety.

    2-amino-4-chloro-6-methylpyrimidine: This compound has a pyrimidine ring and shares some structural similarities with 2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-amino-N-(2-chloro-6-methylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c1-6-3-2-4-7(10)9(6)12-8(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWVMQDGQQXYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964677
Record name 2-Amino-N-(2-chloro-6-methylphenyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50416-18-7
Record name 2-Amino-N-(2-chloro-6-methylphenyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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